Welcome to the BenchChem Online Store!
molecular formula C12H17NO2 B1605848 N,N-diethyl-4-methoxybenzamide CAS No. 7465-86-3

N,N-diethyl-4-methoxybenzamide

Cat. No. B1605848
M. Wt: 207.27 g/mol
InChI Key: HCJXEOFLVIFFDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05466701

Procedure details

To a mixture of diethylamine (89.1 mL), triethylamine (120.2 mL) and CH2Cl2 (500 mL) cooled in an ice-bath was added dropwine p-anisoyl chloride (133.8 g) over 40 minutes. The reaction mixture was stirred at room temperature for 40 minutes, the mixture was filtered, washed with ether and the solvent was removed in vacuo. Ether was added, then water to the residue, then the organic layer was separate and washed with 5% NaoH, then in HCl, then brine and then was dried over Na2SO4. The solvent was removed in vacuo and the residue was purified by kugelrohr distillation at 140°-180° C. under high vacuum to afford 163.8 g of 4-methoxy-N,N-diethylbenzamide, m.p. 40°-42° C.
Quantity
89.1 mL
Type
reactant
Reaction Step One
Quantity
120.2 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
133.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][CH2:4][CH3:5])[CH3:2].C(N(CC)CC)C.[C:13](Cl)(=[O:22])[C:14]1[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][CH:15]=1>C(Cl)Cl>[CH3:21][O:20][C:17]1[CH:18]=[CH:19][C:14]([C:13]([N:3]([CH2:4][CH3:5])[CH2:1][CH3:2])=[O:22])=[CH:15][CH:16]=1

Inputs

Step One
Name
Quantity
89.1 mL
Type
reactant
Smiles
C(C)NCC
Name
Quantity
120.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
500 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
133.8 g
Type
reactant
Smiles
C(C1=CC=C(C=C1)OC)(=O)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-bath
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
ADDITION
Type
ADDITION
Details
Ether was added
CUSTOM
Type
CUSTOM
Details
water to the residue, then the organic layer was separate
WASH
Type
WASH
Details
washed with 5% NaoH
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
in HCl, then brine and then was dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
the residue was purified by kugelrohr distillation at 140°-180° C. under high vacuum

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
COC1=CC=C(C(=O)N(CC)CC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 163.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.